2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-[5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4/c1-14-9-18(24)19(27-13-15-5-2-3-7-17(15)21)11-23(14)12-20(25)22-10-16-6-4-8-26-16/h2-9,11H,10,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOQYFCIZXMROS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)NCC2=CC=CO2)OCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, including synthesis methods and case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by a pyridine ring with various substituents, notably a fluorobenzyl ether and a furan moiety. The molecular formula is with a molecular weight of approximately 384.4 g/mol.
Biological Activity
Preliminary studies indicate that compounds structurally similar to This compound exhibit diverse biological activities:
Antifungal Activity
Research has shown that related compounds have antifungal properties, particularly against Fusarium oxysporum. For instance, derivatives with similar structural motifs have demonstrated varying degrees of inhibition, with some achieving an IC50 of 0.42 mM . This suggests that modifications to the alkyl chain or functional groups can enhance antifungal efficacy.
Cytotoxicity and Cancer Research
The compound's potential as an anticancer agent is under investigation. Studies on related pyridinone derivatives have indicated significant cytotoxic effects against various cancer cell lines. For example, a related compound showed cytotoxicity against HepG2 and MCF-7 cell lines with IC50 values in the low micromolar range (6.66 μM for A549 cells) . The mechanism of action appears to involve the inhibition of the VEGFR-2 pathway, crucial for tumor angiogenesis.
The biological activity of the compound can be attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The presence of the fluorobenzyl group enhances binding affinity through hydrophobic interactions, while the pyridinone core facilitates hydrogen bonding with target enzymes.
- Cell Cycle Modulation : Compounds derived from similar structures have been shown to induce G2/M phase arrest in cancer cell lines, leading to apoptosis .
- Wound Healing Assays : Some derivatives have exhibited inhibitory effects on wound closure, indicating potential applications in treating conditions associated with abnormal cell proliferation .
Case Studies and Research Findings
Scientific Research Applications
The compound 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound that is of interest in chemical and pharmaceutical research. It features a pyridinone core, a fluorobenzyl group, and a tetrahydrofuran moiety. Note that the query asks about a furanylmethyl substituent instead of a tetrahydrofuran one, but the search results refer to the tetrahydrofuran derivative.
Here's what is known about the compound and similar compounds:
Structural Features
- The molecular formula of 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is C21H24FNO3, and its molecular weight is approximately 374.41 g/mol.
- The compound has a pyridinone core, which is associated with various biological activities.
- It also contains a fluorobenzyl ether, which may enhance lipophilicity and binding affinity.
- The tetrahydrofuran moiety can potentially contribute to its pharmacokinetic properties.
Synthesis
The synthesis of 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps:
- Formation of the Pyridinone Core: The pyridinone core is synthesized through a condensation reaction between an aldehyde and an amine, followed by cyclization.
- Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via an etherification reaction, where 2-fluorobenzyl alcohol reacts with the pyridinone intermediate in the presence of a base like potassium carbonate.
- Attachment of the Tetrahydrofuran Moiety: The final step involves the coupling of the tetrahydrofuran moiety to the acetamide group through a nucleophilic substitution reaction.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the pyridinone core can participate in hydrogen bonding and other non-covalent interactions.
Comparison to Similar Compounds
Similar compounds include:
- 2-(5-((2-chlorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- 2-(5-((2-bromobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
The fluorobenzyl derivative may exhibit unique properties such as increased metabolic stability and enhanced binding affinity due to the electron-withdrawing nature of the fluorine atom, which can improve its pharmacokinetic and pharmacodynamic profiles.
Biological Activity
The compound is a synthetic organic molecule that has garnered interest in medicinal chemistry because of its potential biological activities. The compound's structure suggests it may interact with biological targets in significant ways.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structurally related compounds and their distinguishing characteristics:
Key Observations
Core Diversity: The target compound’s pyridinone core contrasts with the pyrazolo-pyrimidine (Example 53 ), thieno-pyrimidine (), and peptidomimetic () scaffolds. Pyridinones are associated with improved solubility compared to fully aromatic systems but may exhibit reduced metabolic stability due to oxidation susceptibility.
Substituent Effects: Fluorinated groups (e.g., 2-fluorobenzyl in the target vs. 3-fluorophenyl in Example 53 ) enhance lipophilicity and binding affinity to hydrophobic pockets.
Molecular Weight and Solubility :
- The target compound (~388 g/mol) is smaller than most analogs (e.g., Example 53 at 589.1 g/mol ), suggesting better membrane permeability. However, the absence of ionizable groups (unlike the carboxylates in ) may limit aqueous solubility.
Q & A
Q. What synthetic strategies are optimal for preparing the target compound, and how can functional group compatibility be ensured?
The compound’s synthesis requires multi-step routes involving fluorobenzyl ether formation, pyridone ring construction, and acetamide coupling. Key steps include nucleophilic substitution (e.g., fluorobenzyloxy group introduction under alkaline conditions) and condensation reactions using activating agents like DCC or EDC. Solvent selection (e.g., DMF or dichloromethane) and controlled temperatures (25–80°C) are critical to avoid side reactions. Monitoring via TLC or HPLC ensures intermediate purity .
Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation?
1H/13C/19F NMR is essential for verifying fluorobenzyl, pyridone, and furan methyl groups, with characteristic shifts (e.g., fluorobenzyl C-F coupling in 19F NMR). HRMS confirms molecular weight, while IR spectroscopy identifies carbonyl stretches (1650–1750 cm⁻¹). HPLC-PDA assesses purity, and X-ray crystallography resolves stereochemistry if crystalline derivatives are obtained .
Q. How can reaction yields be improved during the acetamide coupling step?
Optimize condensing agents (e.g., HATU or EDCI/HOBt) and stoichiometry (1.2–1.5 equivalents of activated cyanoacetic acid). Use inert atmospheres to prevent hydrolysis, and employ polar aprotic solvents (DMF, DMSO) to enhance solubility. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .
Advanced Research Questions
Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in biological systems?
Combine in silico docking (e.g., AutoDock Vina) to predict target binding (e.g., kinase or GPCR targets) with surface plasmon resonance (SPR) for binding affinity validation. Follow with cell-based assays (IC50 determination) and kinetic studies (e.g., stopped-flow spectrometry) to probe inhibition kinetics. Use isotopic labeling (e.g., ¹⁴C-acetamide) for metabolic pathway tracing .
Q. How can researchers resolve contradictions in biological activity data across different assay platforms?
Standardize assay conditions (pH, temperature, cell line passage number) and validate using reference inhibitors. Perform dose-response curves in triplicate and apply statistical models (e.g., Hill equation) to quantify potency variability. Cross-validate with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
Q. What strategies mitigate low reproducibility in fluorobenzyl ether formation?
Address moisture sensitivity by using anhydrous solvents (e.g., THF over DCM) and molecular sieves. Replace traditional bases (K₂CO₃) with milder alternatives (CsF) to reduce side reactions. Monitor reaction progress via ¹⁹F NMR to track fluorine-specific intermediates .
Data Analysis & Optimization
Q. How should researchers analyze conflicting spectral data (e.g., unexpected NMR splitting patterns)?
Perform VT-NMR (variable temperature) to assess dynamic effects (e.g., rotamers). Compare experimental data with DFT-calculated chemical shifts (Gaussian09). Use 2D NMR (HSQC, HMBC) to resolve overlapping signals, particularly for pyridone and furan protons .
Q. What computational tools are effective for predicting metabolic stability of this compound?
Apply ADMET predictors (e.g., SwissADME) to estimate hepatic clearance and CYP450 interactions. Use MetaSite to identify metabolic hot spots (e.g., furan methyl oxidation). Validate with LC-MS/MS in microsomal incubations .
Methodological Caveats
Q. Why might solvent choice dramatically alter reaction outcomes in pyridone ring cyclization?
Polar aprotic solvents (DMF, DMSO) stabilize transition states via dipole interactions, accelerating cyclization. Protic solvents (MeOH) may protonate intermediates, leading to ring-opening byproducts. Solvent-free conditions under microwave irradiation (100–120°C, 30 min) can improve efficiency .
Q. How to troubleshoot failed biological activity despite confirmed target binding in silico?
Evaluate cell permeability via PAMPA assays or Caco-2 monolayer studies . Modify lipophilicity by introducing solubilizing groups (e.g., PEG linkers). Assess off-target effects using proteome-wide profiling (e.g., KINOMEscan) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
